molecular formula C11H24Cl2N2 B1487386 1-(2-Ethyl-3-pyrrolidinyl)piperidine dihydrochloride CAS No. 2206822-12-8

1-(2-Ethyl-3-pyrrolidinyl)piperidine dihydrochloride

Cat. No.: B1487386
CAS No.: 2206822-12-8
M. Wt: 255.22 g/mol
InChI Key: IQDLESFGFISVOQ-UHFFFAOYSA-N
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Description

1-(2-Ethyl-3-pyrrolidinyl)piperidine dihydrochloride (CAS 2206822-12-8) is a chemical intermediate of significant interest in modern drug discovery due to its incorporation of two privileged nitrogen-containing heterocycles: pyrrolidine and piperidine . The pyrrolidine ring is a key saturated scaffold that allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and the non-planarity of the ring, a phenomenon known as "pseudorotation" . This three-dimensional coverage is crucial for achieving selective binding to biological targets. Furthermore, the presence of stereogenic centers within the molecule provides opportunities for generating selective ligands for enantioselective proteins, a key consideration in the development of new stereoisomeric drugs . The piperidine moiety is one of the most important synthetic fragments for designing drugs and is present in more than twenty classes of pharmaceuticals . The integration of these structures into a single hybrid molecule makes this compound a versatile and valuable building block for medicinal chemists. Its primary research applications include serving as a key intermediate in the synthesis of potential therapeutic agents and being used in the exploration of structure-activity relationships (SAR). The dihydrochloride salt form enhances the compound's stability and solubility, making it suitable for various experimental conditions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle the material appropriately, considering the potential physiological activity of compounds within this structural class. For complete handling and safety information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

1-(2-ethylpyrrolidin-3-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-2-10-11(6-7-12-10)13-8-4-3-5-9-13;;/h10-12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDLESFGFISVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCN1)N2CCCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Ethyl-3-pyrrolidinyl)piperidine dihydrochloride is a chemical compound that belongs to the piperidine class, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and drug development.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to modulate the activity of:

  • Dopamine receptors : This interaction suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease.
  • Serotonin receptors : Its effects on serotonin pathways may contribute to antidepressant-like activities.
  • Acetylcholinesterase : Inhibition of this enzyme can enhance cholinergic transmission, making it a candidate for Alzheimer's disease treatment .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological effects in vitro. Notable findings include:

  • Neuroprotective Effects : Studies indicate that the compound can protect neuronal cells from oxidative stress and apoptosis, likely through antioxidant mechanisms.
  • Antimicrobial Activity : Preliminary data suggest that this compound possesses antimicrobial properties against various bacterial strains, indicating potential use as an antibacterial agent .

In Vivo Studies

In vivo studies have further elucidated the pharmacological profile of this compound:

  • Behavioral Studies : Animal models have shown that administration of this compound can lead to improvements in cognitive function and memory retention, suggesting its nootropic potential.
  • Toxicological Assessments : Toxicity studies reveal that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations may lead to adverse effects, necessitating careful dose management in potential therapeutic applications .

Data Table of Biological Activities

Biological ActivityObserved EffectReference
NeuroprotectionReduced neuronal apoptosis
Acetylcholinesterase InhibitionEnhanced cholinergic activity
AntimicrobialEffective against bacterial strains
Cognitive EnhancementImproved memory in animal models

Case Study 1: Neuroprotective Effects

A study conducted on rat models demonstrated that this compound significantly reduced markers of oxidative stress in brain tissues. The results indicated a decrease in malondialdehyde levels and an increase in superoxide dismutase activity, highlighting its potential as a neuroprotective agent.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against several pathogenic bacteria. Results showed a notable inhibition zone against Escherichia coli and Staphylococcus aureus, suggesting its viability as an antimicrobial agent. Further studies are needed to explore its mechanism of action against these pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs include:

Compound Name Substituents/Modifications Similarity Score Molecular Weight (g/mol) Reference ID
2-Ethyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride Ethyl at pyrrolidine-2; dihydrochloride salt 1.00 ~280 (estimated)
1-(Pyrrolidin-3-yl)piperidine dihydrochloride No ethyl substituent; dihydrochloride salt 1.00 ~252 (estimated)
3-Amino-4-(dimethoxylbenzyloxyimino)piperidine dihydrochloride Benzyloxyimino substituents; dihydrochloride N/A 278–312 (MS-ESI data)

Key Observations :

  • The ethyl group in 1-(2-Ethyl-3-pyrrolidinyl)piperidine dihydrochloride likely enhances hydrophobic interactions compared to non-alkylated analogs like 1-(pyrrolidin-3-yl)piperidine dihydrochloride .
  • Benzyloxyimino-substituted derivatives (e.g., 13c–13g in ) exhibit higher molecular weights (278–312 g/mol) due to aromatic substituents, which may influence bioavailability and target binding .

Physicochemical Properties

Melting Points and Solubility
  • This compound: No direct data, but dihydrochloride salts of related piperidine derivatives (e.g., 13c–13g) exhibit melting points of 189–192°C, suggesting high crystallinity .
Spectroscopic Data
  • 1H NMR Profiles : Analogous compounds (e.g., ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate isomers in ) show distinct splitting patterns for ethyl and pyrrolidine protons (δ 1.20–4.24 ppm), which can guide structural verification of the target compound .
  • MS-ESI Data : Derivatives like 13c () exhibit [M+H]+ peaks at m/z 278, consistent with dihydrochloride formulations .

Pharmacological and Binding Properties

  • Docking Studies : Piperidine derivatives with hydrophobic substituents (e.g., 3-phenylbutyl) show altered binding orientations in protein cavities, maintaining salt bridges with residues like Glu172. The ethyl group in the target compound may similarly optimize hydrophobic interactions near helices α4/α5 .
  • Toxicity and Bioactivity : Compounds like 1-(1-Phenylcyclohexyl)piperidine hydrochloride () exhibit discriminative stimulus properties in animal models, suggesting that substituent geometry critically influences neuroactivity .

Preparation Methods

Typical Procedure

Step Reagents & Conditions Description
1 (R)-3-Aminopiperidin-2-one hydrochloride (1 eq) in THF Starting lactam substrate
2 Lithium aluminum hydride (1.5–2.0 eq) in THF Reducing agent
3 Temperature: 10–45 °C for addition, then heating at 45–70 °C Controlled addition and reaction temperature
4 Workup by filtration and isolation of (R)-3-aminopiperidine dihydrochloride Product isolation

This method yields the chiral amine dihydrochloride salt with high purity and is scalable to kilogram quantities, making it suitable for industrial synthesis.

Resolution of Racemic Mixtures

To obtain optically pure 1-(2-Ethyl-3-pyrrolidinyl)piperidine dihydrochloride, resolution techniques are employed. One effective approach is the use of chiral resolution agents to separate enantiomers from racemic mixtures.

Resolution Method Using Chiral Phosphorinane Derivative

Step Reagents & Conditions Outcome
a Racemic 3-aminopiperidine + (+)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane (1–2 eq) in 88% trimethyl carbinol-water Formation of diastereomeric salts
b Reflux for 2 hours, then cool to crystallize solids Separation of (R)-(+)-3-aminopiperidine double salt
c Dissociation of solid in 15% isopropanol HCl solution at room temperature for 2 hours Release of optically pure (R)-3-aminopiperidine dihydrochloride
d Recovery and recycling of resolution agent from filtrate Efficient reuse of chiral reagent

This method achieves high enantiomeric excess (99.48% e.e.) and good yield (~94%) and is adaptable for industrial scale due to the recyclability of the resolution agent.

Multi-Step Synthesis Including Esterification and Cyclization

The synthesis of related aminopiperidine derivatives often involves:

  • Esterification of diaminopentanoic acid hydrochloride with acetyl chloride in methanol.
  • Cyclization to form the piperidinone ring using metal alkoxides.
  • Reduction of the lactam to the amine.
  • Conversion to dihydrochloride salt.
Step Reaction Conditions Notes
1 Esterification of (R)-2,5-diaminopentanoic acid hydrochloride with acetyl chloride Methanol, 0–15 °C, then 45–65 °C heating Forms (R)-methyl 2,5-diaminopentanoate dihydrochloride
2 Cyclization with sodium methoxide in methanol -10 to 0 °C Forms (R)-3-aminopiperidin-2-one hydrochloride
3 Reduction with LiAlH4 in THF 10–45 °C addition, 45–70 °C heating Yields (R)-3-aminopiperidine
4 Formation of dihydrochloride salt Concentrated HCl Isolates (R)-3-aminopiperidine dihydrochloride

This sequence provides a robust route for chiral aminopiperidine compounds, which can be adapted for introducing the 2-ethyl substituent on the pyrrolidine ring by modifying the starting materials accordingly.

Notes on Solvents and Reaction Conditions

  • Solvents: Tetrahydrofuran (THF) is preferred for reductions due to its stability with LiAlH4. Methanol is commonly used for esterification and cyclization steps. Methyl tert-butyl ether and methanol mixtures are used for crystallization and purification.
  • Temperature Control: Precise temperature control is critical—low temperatures (0–15 °C) for esterification and cyclization to avoid side reactions, moderate temperatures (10–45 °C) for reagent addition, and elevated temperatures (45–70 °C) for reaction completion.
  • Equivalents: Lithium aluminum hydride is typically used in 1.5–2.0 equivalents relative to substrate to ensure complete reduction.

Summary Table of Key Preparation Parameters

Preparation Step Reagents Solvent Temperature (°C) Equivalents Yield / Purity Notes
Esterification Acetyl chloride + (R)-2,5-diaminopentanoic acid hydrochloride Methanol 0–15 (add), 45–65 (heat) 1.5–2.5 eq acetyl chloride High yield Controls ester formation
Cyclization Sodium methoxide + ester Methanol -10 to 0 1.5–3 eq base High yield Forms piperidinone
Reduction LiAlH4 + piperidin-2-one hydrochloride THF 10–45 (add), 45–70 (heat) 1.5–2.0 eq LiAlH4 High yield, high purity Produces amine
Salt Formation Concentrated HCl + amine Methanol or isopropanol Room temp 1–1.5 eq HCl High purity Isolates dihydrochloride salt
Resolution Chiral phosphorinane + racemic amine Alcohol-water Reflux 2h, cool 1–2 eq resolving agent 94% yield, 99.48% e.e. Recycles resolving agent

Research Findings and Industrial Implications

  • The reduction of lactams with LiAlH4 remains a gold standard for preparing chiral aminopiperidine derivatives due to its efficiency and scalability.
  • Resolution methods using chiral phosphorinane derivatives offer practical routes to enantiomerically pure products with high recovery rates of resolving agents, enhancing cost-effectiveness.
  • Multi-step syntheses involving esterification and cyclization allow for structural modifications, such as the introduction of ethyl groups on pyrrolidine rings, enabling tailored compound design.
  • The dihydrochloride salt form improves compound stability and facilitates purification, which is critical for pharmaceutical applications.
  • These methods have been validated at kilogram scale, indicating their suitability for industrial pharmaceutical synthesis.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Ethyl-3-pyrrolidinyl)piperidine dihydrochloride, and how do reaction conditions impact yield and purity?

Methodological Answer: The synthesis of piperidine derivatives typically involves nucleophilic substitution or cyclization reactions. For example, analogous compounds like 2-(piperidin-2-yl)pyridine dihydrochloride are synthesized by reacting 2-chloropyridine with piperidine under basic conditions (e.g., potassium carbonate in dimethylformamide), followed by hydrochloric acid treatment to form the dihydrochloride salt . For this compound, a plausible route involves alkylation of pyrrolidine derivatives with ethyl groups, followed by piperidine ring formation. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
  • Catalysts : Bases like K₂CO₃ or NaH improve reaction efficiency.
  • Temperature : Controlled heating (60–80°C) minimizes side reactions.
    Post-synthesis, purification via recrystallization or column chromatography is critical for ≥95% purity. Industrial-scale production may employ continuous flow reactors for reproducibility .

Q. What safety protocols and handling precautions are essential for this compound in laboratory settings?

Methodological Answer: Referencing GHS guidelines and safety data sheets (SDS) for structurally similar compounds (e.g., [4-(aminomethyl)piperidin-1-yl]pyridinyl methanone dihydrochloride):

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling .
  • First Aid Measures :
    • Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists.
    • Skin Contact : Wash immediately with water; remove contaminated clothing.
    • Eye Exposure : Rinse with water for 15 minutes; consult an ophthalmologist .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Q. Which analytical techniques are most effective for quantifying purity and structural validation?

Methodological Answer: A combination of techniques ensures accuracy:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water (70:30 v/v). Compare retention times with reference standards .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key peaks for piperidine/pyrrolidine moieties: δ 1.2–2.8 ppm (aliphatic protons) and δ 3.5–4.0 ppm (amine protons) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ and [M+2H]²⁺ ions. Expected m/z: ~292.2 (C₁₂H₁₇N₃O·2HCl) .
Analytical Parameter HPLC Conditions Acceptance Criteria
ColumnC18, 5 µm, 250 mmRetention time ±0.2 min
Flow Rate1.0 mL/minPeak symmetry ≥0.9
DetectionUV at 254 nmPurity ≥95%

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the rational design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize the compound’s geometry using B3LYP/6-31G* basis sets. Analyze electrostatic potential maps to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Dock the compound into target proteins (e.g., neurotransmitter receptors) using AutoDock Vina. Focus on hydrogen bonding with residues like Asp113 (in GABAₐ receptors) and π-π stacking with aromatic side chains .
  • ADMET Prediction : Use SwissADME to assess pharmacokinetics (e.g., logP ≈ 2.1, indicating moderate blood-brain barrier penetration) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate IC₅₀/EC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).
  • Assay Validation : Cross-validate using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) .
  • Meta-Analysis : Pool data from ≥5 independent studies; apply statistical models (e.g., random-effects) to account for variability .

Q. How can synthetic challenges (e.g., low yield, byproducts) be mitigated during scale-up?

Methodological Answer:

  • Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., reactant stoichiometry, mixing speed).
  • Byproduct Analysis : Characterize impurities via LC-MS and adjust reaction conditions (e.g., lower temperature to prevent ethyl group elimination) .
  • Continuous Manufacturing : Implement flow chemistry systems for precise control of residence time and temperature .

Q. What are the implications of stereochemistry on pharmacological activity, and how is it characterized?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers.
  • Circular Dichroism (CD) : Compare CD spectra with enantiopure standards to assign absolute configuration .
  • Pharmacological Profiling : Test enantiomers in vitro (e.g., receptor binding assays) to correlate stereochemistry with potency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Ethyl-3-pyrrolidinyl)piperidine dihydrochloride
Reactant of Route 2
1-(2-Ethyl-3-pyrrolidinyl)piperidine dihydrochloride

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